molecular formula C8H15NO4 B558503 2-((tert-Butoxycarbonyl)amino)propanoic acid CAS No. 3744-87-4

2-((tert-Butoxycarbonyl)amino)propanoic acid

Cat. No. B558503
CAS RN: 3744-87-4
M. Wt: 189.21 g/mol
InChI Key: QVHJQCGUWFKTSE-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)propanoic acid” is a compound with the molecular weight of 207.23 . It is also known as "(tert-butoxycarbonyl)-D-alanine hydrate" . The compound is a white to off-white solid at room temperature .


Synthesis Analysis

The synthesis of “2-((tert-Butoxycarbonyl)amino)propanoic acid” involves the use of tert-butoxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Molecular Structure Analysis

The InChI code for “2-((tert-Butoxycarbonyl)amino)propanoic acid” is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 .

Scientific Research Applications

  • Synthesis of New Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
    • Method : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
    • Results : The synthesis was reported to be simple and efficient, achieving the target compound in four steps with a 68% overall yield .
  • Dipeptide Synthesis

    • Field : Biochemistry
    • Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids derived from this compound (Boc-AAILs) are used in dipeptide synthesis .
    • Method : The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
  • Protein Assembly

    • Field : Biochemistry
    • Application : This compound is used in protein assembly directed by synthetic molecular recognition motifs .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Synthesis of Gramicidin S Cyclic Analogs

    • Field : Biochemistry
    • Application : This compound is used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)propanoic acid

CAS RN

3744-87-4
Record name 3744-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-N-Boc-aminopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
AA Pund, SS Saboo, GM Sonawane… - Synthetic …, 2020 - Taylor & Francis
The new compounds AP-1 to AP-10 were synthesized from starting material (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid (1). The intermediate 2,5-disubstituted-1,3,…
Number of citations: 8 www.tandfonline.com
K Kim, H Kwon, C Barinka, L Motlova… - Journal of medicinal …, 2020 - ACS Publications
Prostate-specific membrane antigen (PSMA) is an excellent biomarker for the early diagnosis of prostate cancer progression and metastasis. The most promising PSMA-targeted agents …
Number of citations: 9 pubs.acs.org
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu
R Malhotra, TK Dey, S Dutta, S Basu… - Organic & Biomolecular …, 2014 - pubs.rsc.org
First regioselective ring opening of serine derived cyclic sulfamidate by hard nucleophiles like ArONa is developed, where β-elimination of serine sulfamidate ester by stronger …
Number of citations: 9 pubs.rsc.org
A Alcaide, L Marconi, A Marek, I Haym, B Nielsen… - …, 2016 - pubs.rsc.org
The kainic acid receptors belong to the class of ionotropic glutamate receptors and comprise five subunits named GluK1–5. Radioligands are essential tools for use in binding assays …
Number of citations: 19 pubs.rsc.org
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
B Venteicher, K Merklin, HX Ngo, HC Chien… - …, 2021 - Wiley Online Library
The l‐type amino acid transporter 1 (LAT1, SLC7A5) imports dietary amino acids and amino acid drugs (e. g., l‐DOPA) into the brain, and plays a role in cancer metabolism. Though …
R Malhotra, TK Dey, S Basu, S Hajra - Organic & Biomolecular …, 2015 - pubs.rsc.org
A two step protocol is developed for the efficient synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids 4 from serine derived cyclic sulfamidate via …
Number of citations: 8 pubs.rsc.org
HWB Johnson, E Lowe, JL Anderl, A Fan… - Journal of medicinal …, 2018 - ACS Publications
Selective immunoproteasome inhibition is a promising approach for treating autoimmune disorders, but optimal proteolytic active site subunit inhibition profiles remain unknown. We …
Number of citations: 77 pubs.acs.org
I Sviben, M Glavaš, A Erben, T Bachelart… - Molecules, 2023 - mdpi.com
Dipeptides 1 and 2 were synthesized from unnatural amino acids containing pyrene as a fluorescent label and polynucleotide binding unit, and modified tyrosine as a photochemically …
Number of citations: 0 www.mdpi.com

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